Ddr1-IN-6

Description

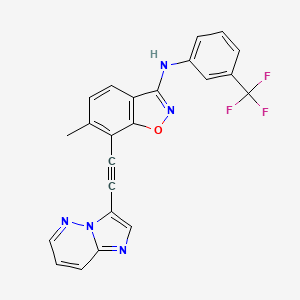

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-benzoxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N5O/c1-14-7-9-19-21(18(14)10-8-17-13-27-20-6-3-11-28-31(17)20)32-30-22(19)29-16-5-2-4-15(12-16)23(24,25)26/h2-7,9,11-13H,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBAAUWGHRTFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NO2)NC3=CC=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ddr1-IN-6: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family that is activated by binding to various types of collagen. Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen triggers its dimerization, autophosphorylation, and the subsequent activation of intracellular signaling cascades. These pathways, including the MAPK/ERK and PI3K/Akt pathways, are pivotal in regulating fundamental cellular processes. In numerous cancers, the overexpression and hyperactivity of DDR1 have been correlated with tumor progression, metastasis, and therapeutic resistance.

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency in inhibiting DDR1 kinase activity and its downstream cellular functions. The available quantitative data underscores its efficacy and selectivity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| DDR1 Inhibition (IC50) | 9.72 nM | Biochemical Assay | [1] |

| DDR1b Autophosphorylation (Y513) Inhibition (IC50) | 9.7 nM | Cellular Assay | [1] |

| Collagen Production Inhibition (IC50) | 13 nM | Human Hepatic Stellate Cells (LX-2) | [1] |

| Cytotoxicity (CC50) | 3 µM | Human Hepatic Stellate Cells (LX-2) | [1] |

| Anti-proliferation (IC50, 3 days) | 5.7 µM | Primary tumor cells (PC-07-0024) | [1] |

| Anti-proliferation (IC50, 6 days) | 2.65 µM | Primary tumor cells (PC-07-0024) | [1] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of DDR1, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell survival, proliferation, and migration.

Inhibition of the MAPK/ERK Pathway

Upon activation by collagen, DDR1 recruits and activates adaptor proteins, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation and differentiation. This compound, by inhibiting the initial phosphorylation of DDR1, prevents the activation of this cascade.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is another major signaling route downstream of DDR1. Activation of this pathway promotes cell survival and inhibits apoptosis. This compound-mediated inhibition of DDR1 phosphorylation prevents the recruitment and activation of PI3K, subsequently blocking the phosphorylation and activation of Akt.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 value of this compound against DDR1.

Materials:

-

Recombinant human DDR1 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase tracer

-

Kinase buffer

-

This compound (serial dilutions)

-

384-well microplate

Procedure:

-

Prepare a 2X solution of DDR1 kinase and Eu-anti-tag antibody in kinase buffer.

-

Prepare a 2X solution of the kinase tracer in kinase buffer.

-

Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate.

-

Add 5 µL of the 2X kinase/antibody mixture to each well.

-

Add 5 µL of the 2X tracer solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.

Cellular DDR1 Autophosphorylation Assay

This protocol details a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation by this compound.

Materials:

-

U2OS cells overexpressing DDR1

-

Collagen Type I

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-phospho-DDR1 (Y792), anti-DDR1, and secondary antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed U2OS-DDR1 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 10 µg/mL Collagen Type I for 90 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.

-

Visualize the bands using an appropriate detection system and quantify the band intensities to determine the IC50 for autophosphorylation inhibition.

References

Ddr1-IN-6: A Technical Guide to a Selective DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-6 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in oncology and fibrotic diseases. Activated by collagen, DDR1 is implicated in a variety of cellular processes including proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 signaling is associated with the progression of numerous cancers and fibrotic conditions. This compound, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of compounds, demonstrates high affinity and selectivity for DDR1, making it a valuable tool for investigating DDR1-mediated signal transduction and a promising candidate for therapeutic development. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by the binding of various types of collagen.[1][2] Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen initiates a signaling cascade that is characterized by slow but sustained kinase activation.[3] DDR1 is primarily expressed in epithelial cells and its signaling has been shown to play a crucial role in cell adhesion, proliferation, migration, and survival.[2][4]

Aberrant DDR1 expression and activity have been linked to the pathology of several diseases. In oncology, overexpression of DDR1 is associated with poor prognosis in various cancers, including lung, breast, and pancreatic cancer, where it is thought to promote tumor progression, invasion, and metastasis.[1][5] In the context of fibrosis, DDR1 signaling contributes to the excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs such as the liver and lungs.[6] The critical role of DDR1 in these pathological processes has made it an attractive target for therapeutic intervention.

This compound: An Overview

This compound belongs to a class of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives designed as potent and selective DDR1 inhibitors.[7][8] It exhibits strong inhibitory activity against DDR1 kinase with a high degree of selectivity over other kinases, including the closely related DDR2.

Chemical Structure

The chemical structure of the core scaffold of this compound is presented below. Specific substitutions on the benzamide ring contribute to its potency and selectivity.

Note: The exact substitution pattern for the commercial this compound is proprietary to the vendor. The data presented here is based on the closely related and well-characterized compound 7rh from the foundational scientific literature.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound and its closely related analogs.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target/Assay | IC50 / CC50 | Cell Line / Conditions | Reference |

| DDR1 (enzymatic) | 9.72 nM | - | |

| DDR1b (Y513) auto-phosphorylation | 9.7 nM | - | |

| DDR1 (enzymatic, compound 7rh) | 6.8 nM | - | [7][8] |

| DDR2 (enzymatic, compound 7rh) | >1000 nM | - | [7][8] |

| Bcr-Abl (enzymatic, compound 7rh) | >1000 nM | - | [7][8] |

| c-Kit (enzymatic, compound 7rh) | >1000 nM | - | [7][8] |

| Collagen Production | 13 nM | LX-2 (human hepatic stellate cells) | |

| Cytotoxicity | 3 µM | LX-2 (human hepatic stellate cells, 72h) | |

| Anti-proliferation (PC-07-0024 PDX) | 5.7 µM (3 days) | Primary tumor cells | |

| Anti-proliferation (PC-07-0024 PDX) | 2.65 µM (6 days) | Primary tumor cells | |

| Anti-proliferation (LU-01-0523 PDX) | >30 µM (3 and 6 days) | Primary tumor cells |

Table 2: Kinase Selectivity Profile (Compound 7rh)

| Kinase | Kd (nM) | Reference |

| DDR1 | 0.6 | [7][8] |

Compound 7rh was tested against a panel of 456 kinases and was found to be highly selective for DDR1. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[7][8]

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in Cancer

The following diagram illustrates the DDR1 signaling cascade upon activation by collagen, leading to downstream effects on cell proliferation, survival, and migration in cancer cells.

Caption: DDR1 signaling pathway in cancer cells.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a DDR1 inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

DDR1 Kinase Inhibition Assay (Enzymatic)

This protocol is adapted from the methods described for the characterization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives.[7][8]

-

Reagents and Materials:

-

Recombinant human DDR1 kinase domain

-

Biotinylated peptide substrate

-

ATP

-

This compound (or test compound)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer, or similar TR-FRET based system)

-

384-well assay plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

-

Add 5 µL of the diluted inhibitor to the assay plate.

-

Add 5 µL of a mixture of DDR1 kinase and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DDR1.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the reaction and detect the phosphorylated substrate by adding the detection reagents.

-

Incubate for 30-60 minutes at room temperature to allow for the detection reagents to bind.

-

Read the plate on a suitable plate reader (e.g., TR-FRET compatible).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

-

Cellular DDR1 Autophosphorylation Assay

This protocol is based on the general methods for assessing inhibitor activity on receptor tyrosine kinase phosphorylation in cells.[4]

-

Reagents and Materials:

-

Cells expressing DDR1 (e.g., U2OS-DDR1 stable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

Collagen Type I

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and a loading control antibody (e.g., anti-GAPDH)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with collagen I (e.g., 10 µg/mL) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary antibodies (anti-phospho-DDR1, anti-total-DDR1, and loading control) followed by the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of the inhibitor on DDR1 autophosphorylation.

-

Cell Proliferation Assay

This is a general protocol for assessing the anti-proliferative effects of a compound.

-

Reagents and Materials:

-

Cancer cell lines or primary cells

-

Complete cell culture medium

-

This compound (or test compound)

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for the desired period (e.g., 3 or 6 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 or CC50 value.

-

Collagen Production Assay in Hepatic Stellate Cells

This protocol is designed to measure the effect of this compound on collagen synthesis in a fibrotic cell model.

-

Reagents and Materials:

-

LX-2 human hepatic stellate cells

-

Cell culture medium

-

This compound (or test compound)

-

Reagents for collagen detection (e.g., Sirius Red/Fast Green Collagen Staining Kit or ELISA for Type I collagen)

-

-

Procedure:

-

Plate LX-2 cells and culture them to induce an activated, myofibroblast-like phenotype.

-

Treat the activated cells with various concentrations of this compound for 24 hours.

-

Collect the cell culture supernatant and/or cell lysates.

-

Quantify the amount of collagen using a suitable method. For Sirius Red staining, the dye selectively binds to collagen, and the absorbance can be measured after elution. For ELISA, specific antibodies are used to quantify the amount of secreted collagen in the supernatant.

-

Normalize the collagen amount to the total protein content or cell number.

-

Determine the IC50 value for the inhibition of collagen production.

-

Synthesis

This compound and related 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives can be synthesized via a multi-step process. A key step in the synthesis is a Sonogashira coupling reaction between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and a terminal alkyne-substituted benzamide. The pyrazolo[1,5-a]pyrimidine core is typically constructed through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. The substituted benzamide portion can be prepared using standard amide coupling reactions. For detailed synthetic procedures, please refer to the supplementary information of the publication by Gao et al. (2013).[7][8]

Conclusion

This compound is a highly potent and selective inhibitor of DDR1 kinase. Its demonstrated activity in both enzymatic and cellular assays, coupled with its selectivity, makes it an invaluable research tool for elucidating the role of DDR1 in various physiological and pathological processes. The anti-proliferative and anti-fibrotic effects observed in preclinical models suggest that this compound and its analogs hold significant promise as starting points for the development of novel therapeutics for the treatment of cancer and fibrotic diseases. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of inhibitors.

References

- 1. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Inhibition of DDR1 Autophosphorylation by the Selective Kinase Inhibitor DDR1-IN-1

Audience: Researchers, scientists, and drug development professionals.

Abstract: Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by extracellular matrix collagens, playing pivotal roles in cell proliferation, migration, and matrix remodeling.[1][2] Its dysregulation is implicated in numerous pathologies, including fibrosis, atherosclerosis, and cancer, making it a compelling therapeutic target.[2][3][4] Activation of DDR1 is initiated by collagen-induced receptor clustering and subsequent trans-autophosphorylation, a process with unusually slow kinetics.[5][6][7] This whitepaper provides an in-depth technical guide on the mechanism of DDR1 autophosphorylation and its inhibition by DDR1-IN-1, a potent and selective ATP-competitive inhibitor.[8][9] We detail the downstream signaling pathways, present quantitative data on inhibitor efficacy, and provide comprehensive experimental protocols for assessing DDR1 inhibition both in vitro and in cellular contexts.

Note: The user query specified "Ddr1-IN-6". Publicly available scientific literature extensively documents the inhibitors "DDR1-IN-1" and "DDR1-IN-2". This guide will focus on these well-characterized compounds, assuming "this compound" was a typographical error.

The Mechanism of DDR1 Autophosphorylation

Unlike most receptor tyrosine kinases, which dimerize upon ligand binding, DDR1 exists as a stable, pre-formed non-covalent dimer on the cell surface.[2][5][6] Its activation mechanism does not rely on ligand-induced dimerization but rather on a higher-order clustering of these existing dimers.

The binding of fibrillar or network-forming collagens to the extracellular discoidin (DS) domain of DDR1 induces a reorganization of the receptors on the plasma membrane.[10] This leads to the lateral association of DDR1 dimers into dense clusters.[10] This increased molecular density and proximity within the clusters facilitates phosphorylation in trans between the kinase domains of adjacent dimers.[5][6] This autophosphorylation occurs on multiple tyrosine residues within the intracellular juxtamembrane region and the kinase activation loop, a crucial step for unleashing the receptor's full catalytic activity and initiating downstream signaling.[4][5] This multi-step activation process is believed to be the reason for the unusually slow and sustained phosphorylation kinetics observed for DDR1, which can take hours to reach its maximum.[5][6]

DDR1-Mediated Signaling Pathways

Once activated, phosphorylated DDR1 serves as a docking site for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades.[4] The specific pathways engaged are context-dependent but generally converge on critical cellular processes like survival, proliferation, and migration. Key pathways include:

-

PI3K/Akt/mTOR Pathway: Promotes cell survival and proliferation.[11]

-

MAPK/ERK Pathway: Regulates gene expression, cell growth, and differentiation.[11][12]

-

NF-κB Pathway: Involved in inflammation and chemoresistance.[13]

-

Src Family Kinases: Mediate signals related to cell migration and invasion.[13]

-

Notch Signaling: Cross-talk with DDR1 can regulate cell proliferation and survival.[3][13]

These pathways collectively contribute to the physiological and pathological functions attributed to DDR1.

DDR1-IN-1: A Selective Type II Kinase Inhibitor

DDR1-IN-1 is a potent, selective, and cell-permeable inhibitor of DDR1 kinase activity.[8][9] It functions as a Type II inhibitor, meaning it preferentially binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[2][4][14] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating an allosteric pocket adjacent to the ATP-binding site that the inhibitor occupies.[4] This mechanism confers greater selectivity compared to Type I inhibitors that target the highly conserved active conformation.

Quantitative Inhibitor Potency

The inhibitory activity of DDR1-IN-1 and related compounds has been quantified through both enzymatic and cell-based assays. DDR1-IN-1 demonstrates a clear preference for DDR1 over the closely related DDR2.

| Inhibitor | Target | Assay Type | Potency (IC50/EC50) | Reference(s) |

| DDR1-IN-1 | DDR1 | Enzymatic (LanthaScreen) | 105 nM | [4][8][15] |

| DDR2 | Enzymatic (LanthaScreen) | 413 nM | [8][15] | |

| DDR1 | Cell-based Autophosphorylation | 86 nM | [15] | |

| DDR1-IN-2 | DDR1 | Enzymatic (LanthaScreen) | 47 nM | [4][8][15] |

| DDR2 | Enzymatic (LanthaScreen) | 145 nM | [8][15] | |

| DDR1 | Cell-based Autophosphorylation | 9 nM | [15] | |

| Imatinib | DDR1 | Enzymatic | 41 nM | [2] |

| DDR2 | Enzymatic | 71 nM | [2] | |

| DDR1 | Cell-based Autophosphorylation | 21 nM | [2] | |

| Dasatinib | DDR1 | Enzymatic | 1.35 nM | [4] |

Table 1. Potency of selected inhibitors against DDR1 and DDR2 kinases. IC50 values represent the concentration required for 50% inhibition in enzymatic assays, while EC50 values represent the effective concentration for 50% inhibition in cell-based assays.

Experimental Protocols for Assessing DDR1 Inhibition

In Vitro Kinase Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. The LanthaScreen® Eu Kinase Binding Assay is a common FRET-based method.

Principle: This assay measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive tracer from the DDR1 kinase domain. A europium (Eu)-labeled anti-tag antibody binds the kinase, and when the tracer is also bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a loss of FRET signal.[16]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16]

-

Prepare a serial dilution of the test inhibitor (e.g., Ddr1-IN-1) in 1X Kinase Buffer A with a small percentage of DMSO.

-

Prepare a solution of recombinant human DDR1 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a solution of the Alexa Fluor® 647-labeled tracer at the desired concentration in 1X Kinase Buffer A.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the serially diluted inhibitor to the appropriate wells.

-

Add 5 µL of the DDR1 kinase/Eu-antibody mixture to all wells.

-

Add 5 µL of the tracer solution to all wells. Final volume is 15 µL.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emissions at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

-

Calculate the emission ratio (665/615).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular environment.[15][17]

Principle: A DDR1-expressing cell line (e.g., U2OS, T47D) is pre-treated with the inhibitor and then stimulated with collagen.[15][18] Cells are lysed, and the level of phosphorylated DDR1 (p-DDR1) is quantified by Western blotting using a phospho-specific antibody.

Detailed Protocol:

-

Cell Culture:

-

Plate U2OS cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal kinase activity.

-

-

Inhibitor Treatment and Stimulation:

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 7.5% polyacrylamide gel) and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated DDR1 (e.g., anti-pY792) overnight at 4°C.[19]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.[1] A loading control like GAPDH or Vinculin should also be used.[19][20]

-

Quantify band intensities using densitometry software. Normalize the p-DDR1 signal to the total DDR1 signal.

-

Plot the normalized p-DDR1 signal against inhibitor concentration to determine the EC50 value.

-

Conclusion

DDR1 represents a critical signaling hub that translates cues from the extracellular matrix into profound cellular responses. Its unique activation mechanism and involvement in severe diseases underscore its importance as a therapeutic target. Selective inhibitors like DDR1-IN-1 are invaluable pharmacological tools that allow for the acute and specific interrogation of DDR1-dependent signaling.[8][9] The data and methodologies presented in this guide provide a framework for researchers to effectively study the inhibition of DDR1 autophosphorylation, facilitating further investigation into DDR1 biology and the development of novel therapeutics for cancer, fibrosis, and inflammatory diseases.

References

- 1. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 7. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]

- 10. DDR1 autophosphorylation is a result of aggregation into dense clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tools.thermofisher.cn [tools.thermofisher.cn]

- 17. researchgate.net [researchgate.net]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]

- 20. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Ddr1-IN-6: A Technical Guide to its Role in Modulating Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discoidin Domain Receptor 1 (DDR1) has emerged as a critical player in oncology, driving key processes in tumor progression, including proliferation, survival, and migration. Its unique activation by collagen within the tumor microenvironment makes it a compelling therapeutic target. Ddr1-IN-6 is a potent and selective inhibitor of DDR1, demonstrating significant potential in curbing cancer cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Introduction to DDR1 in Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is frequently overexpressed in a multitude of cancers, including but not limited to, breast, lung, colon, and pancreatic cancer.[1][2][3] Unlike many other RTKs that are activated by soluble growth factors, DDR1 is uniquely activated by its ligand, collagen, a major component of the extracellular matrix.[2] This interaction triggers a signaling cascade that promotes cancer cell proliferation, survival, invasion, and resistance to chemotherapy.[2][4] The central role of DDR1 in mediating tumor-stroma interactions has positioned it as a high-value target for anti-cancer therapies.

This compound: A Selective DDR1 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against DDR1. Its primary mechanism of action is the inhibition of DDR1 autophosphorylation, a critical step in the activation of its downstream signaling pathways.

Mechanism of Action

This compound binds to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of a phosphate group to tyrosine residues within the receptor. This inhibition of autophosphorylation effectively blocks the initiation of the DDR1 signaling cascade.

Diagram of this compound Mechanism of Action

Caption: this compound inhibits collagen-induced DDR1 autophosphorylation, blocking downstream signaling.

Impact of this compound on Cancer Cell Proliferation: Quantitative Data

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The following table summarizes the available quantitative data for this compound and its close analog, DDR1-IN-1.

| Compound | Parameter | Cell Line(s) | Value | Reference(s) |

| This compound | IC₅₀ (DDR1 inhibition) | Not specified | 9.72 nM | |

| This compound | IC₅₀ (inhibition of auto-phosphorylation) | Not specified | 9.7 nM | |

| DDR1-IN-1 | IC₅₀ (DDR1 inhibition) | Not specified | 105 nM | [1] |

| DDR1-IN-1 | EC₅₀ (inhibition of DDR1 autophosphorylation) | U2OS | 86 nM | [1] |

| DDR1-IN-1 | Effect on Proliferation | A375 (Melanoma), SK-HEP (Hepatoma) | ~3-fold inhibition of Ki67 expression | [5] |

| DDR1-IN-1 | Effect on Proliferation | Oral Squamous Carcinoma Cells (C9, OEC-M1, TW2.6) | Inhibition of clonogenic proliferation | [6] |

Core Signaling Pathways Modulated by this compound

DDR1 activation by collagen triggers several key signaling pathways that are fundamental to cancer cell proliferation and survival. By inhibiting DDR1, this compound effectively downregulates these pro-tumorigenic cascades.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon DDR1 activation, this pathway is stimulated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets that promote cell cycle progression and inhibit apoptosis. Studies have shown that DDR1 knockdown or chemical inhibition leads to reduced Akt phosphorylation.[5][7]

Diagram of DDR1-PI3K/Akt Signaling

Caption: this compound inhibits the DDR1-mediated activation of the pro-survival PI3K/Akt pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. DDR1 activation leads to the phosphorylation and activation of ERK.[5][8] Inhibition of DDR1 has been shown to decrease ERK phosphorylation, thereby attenuating its downstream effects on cell proliferation.[5]

Diagram of DDR1-MAPK/ERK Signaling

Caption: this compound blocks the DDR1-dependent activation of the proliferative MAPK/ERK pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In the context of cancer, constitutive NF-κB activation is associated with increased proliferation and resistance to apoptosis. DDR1 has been shown to activate the NF-κB pathway, contributing to chemoresistance.[9][10] Inhibition of DDR1 is therefore expected to suppress NF-κB activity and its pro-tumorigenic effects.

Diagram of DDR1-NF-κB Signaling

Caption: this compound is predicted to inhibit NF-κB activation by blocking DDR1 signaling.

Experimental Protocols

To facilitate the investigation of this compound and its effects on cancer cell proliferation and signaling, detailed protocols for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Workflow for MTT Assay

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To detect the levels of phosphorylated proteins in key signaling pathways (e.g., p-Akt, p-ERK) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Collagen I

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-DDR1)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with collagen I (e.g., 50 µg/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

Workflow for Western Blotting

Caption: General workflow for Western blot analysis of signaling proteins.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of various cancers by targeting the critical DDR1 signaling nexus. Its ability to inhibit cancer cell proliferation is attributed to the downregulation of key pro-tumorigenic pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of this compound across a broader range of cancer models, elucidating the precise molecular interactions through structural biology, and evaluating its efficacy in in vivo models and in combination with other anti-cancer agents. These efforts will be crucial in translating the promise of DDR1 inhibition into effective clinical therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DDR1 Inhibition in Fibrosis: A Technical Guide to DDR1-IN-6 and Compound 2.45

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the progression of fibrosis in various tissues, including the kidney, liver, and lungs. Its upregulation and activation in response to tissue injury are associated with pro-fibrotic signaling cascades, making it a compelling therapeutic target. This technical guide provides an in-depth overview of two selective DDR1 inhibitors, DDR1-IN-6 and compound 2.45, and their effects on fibrosis, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Concepts: DDR1 as a Pro-Fibrotic Mediator

DDR1 is uniquely activated by direct binding to collagen, a primary component of the fibrotic scar. This interaction triggers a slow and sustained autophosphorylation of the receptor's intracellular kinase domain. This sustained signaling is distinct from the transient activation of many other receptor tyrosine kinases and is thought to be a key factor in its pro-fibrotic effects. Activated DDR1 orchestrates a complex network of downstream signaling events that collectively promote a fibrotic microenvironment.

Quantitative Data on DDR1 Inhibitors

The following tables summarize the key quantitative data for this compound and compound 2.45, providing a comparative overview of their potency and efficacy in preclinical models.

Table 1: In Vitro Potency and Selectivity of DDR1 Inhibitors

| Compound | Target | Assay Type | IC50 | Selectivity | Cell Line | Reference |

| This compound | DDR1 | Kinase Assay | 9.72 nM | - | - | [1] |

| DDR1b (Y513) Autophosphorylation | Cellular Assay | 9.7 nM | - | - | [1] | |

| Collagen Production | Cellular Assay | 13 nM | - | LX-2 (Human Hepatic Stellate Cells) | [1] | |

| Compound 2.45 | DDR1 | Biochemical Assay | 29 nM | 64-fold vs. DDR2 | - | [2] |

| DDR1 Phosphorylation | Cellular Assay | >70% inhibition at 1 µM | Selective over DDR2 | HT1080 (Human Fibrosarcoma) | [2] |

Table 2: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome (Renal Fibrosis)

| Parameter | Treatment Group | Result | p-value | Reference |

| Renal Function | ||||

| Albumin/Creatinine Ratio | Col4a3-/- + Vehicle | Increased | - | [3] |

| Col4a3-/- + Compound 2.45 | Significantly Reduced | < 0.023 | [3] | |

| Fibrotic Markers | ||||

| DDR1 Phosphorylation | Col4a3-/- + Vehicle | Increased | - | [3] |

| Col4a3-/- + Compound 2.45 | Reduced | - | [3] |

Note: The in vivo study was conducted in Col4a3-/- mice, a model for Alport syndrome which develops progressive renal fibrosis.

Signaling Pathways Modulated by DDR1 Inhibition

DDR1 activation by collagen initiates a cascade of intracellular signaling events that drive fibrosis. Inhibition of DDR1 with small molecules like this compound and compound 2.45 can disrupt these pathological pathways.

DDR1-Mediated Pro-Fibrotic Signaling

Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. Key pro-fibrotic pathways activated by DDR1 include:

-

STAT3/TGF-β Pathway: Activated DDR1 can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Activated STAT3 then promotes the transcription and secretion of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis that stimulates ECM production by fibroblasts.[4]

-

BCR/β-catenin/MCP-1 Pathway: In the context of kidney injury, DDR1 has been shown to phosphorylate the Breakpoint Cluster Region (BCR) protein.[4] This phosphorylation relieves the inhibitory effect of BCR on β-catenin, leading to increased β-catenin activity and the subsequent production of Monocyte Chemoattractant Protein-1 (MCP-1).[4] MCP-1 is a potent chemokine that recruits inflammatory cells to the site of injury, further perpetuating the fibrotic response.[4]

Experimental Workflow for Evaluating DDR1 Inhibitors in a Renal Fibrosis Model

The evaluation of DDR1 inhibitors in preclinical models of fibrosis typically follows a structured workflow, as exemplified by the studies on compound 2.45 in the Alport syndrome mouse model.

Experimental Protocols

Detailed, step-by-step protocols are often found in the supplementary materials of publications, which are not directly accessible. However, the methodologies employed in the key studies can be summarized as follows:

Western Blot for DDR1 Phosphorylation

-

Objective: To quantify the levels of phosphorylated and total DDR1 in tissue or cell lysates.

-

Methodology Overview:

-

Lysate Preparation: Tissues or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Immunoprecipitation (Optional but recommended for low abundance proteins): An antibody specific to total DDR1 is used to enrich for DDR1 from the total lysate.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr513). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is then stripped and re-probed with an antibody for total DDR1 to normalize the phosphorylation signal.

-

Picrosirius Red Staining for Collagen Deposition

-

Objective: To visualize and quantify collagen fibers in paraffin-embedded tissue sections.

-

Methodology Overview:

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

-

Staining: The slides are incubated in a Picrosirius Red solution (a solution of Sirius Red in picric acid). The picric acid provides the acidic environment necessary for the specific binding of the Sirius Red dye to collagen fibers.

-

Washing and Dehydration: The slides are briefly washed in an acidified solution to remove excess stain and then dehydrated through graded ethanol washes and cleared in xylene.

-

Mounting: The stained sections are coverslipped using a mounting medium.

-

Imaging and Quantification: The stained sections are visualized under a light microscope. Collagen fibers appear red. For more detailed analysis, a polarizing microscope can be used, where collagen fibers exhibit birefringence (appearing bright yellow, orange, or green against a dark background). The percentage of the stained area can be quantified using image analysis software.

-

TGF-β ELISA

-

Objective: To measure the concentration of TGF-β in cell culture supernatants or biological fluids.

-

Methodology Overview:

-

Sample Preparation: Latent TGF-β in the samples is activated to its immunoreactive form, typically by acidification followed by neutralization.

-

ELISA Procedure (Sandwich ELISA):

-

A microplate pre-coated with a capture antibody specific for TGF-β is used.

-

Standards and activated samples are added to the wells and incubated.

-

The plate is washed, and a biotinylated detection antibody specific for TGF-β is added.

-

After another wash, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

-

Following a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of TGF-β in the samples is determined by comparing their absorbance to a standard curve.

-

-

Conclusion

The inhibition of DDR1 presents a promising therapeutic strategy for the treatment of fibrotic diseases. The small molecules this compound and compound 2.45 have demonstrated potent and selective inhibition of DDR1, leading to anti-fibrotic effects in preclinical models. By disrupting key pro-fibrotic signaling pathways, such as the STAT3/TGF-β and BCR/β-catenin/MCP-1 axes, these inhibitors can attenuate the pathological accumulation of ECM. The data and methodologies presented in this guide provide a solid foundation for further research and development of DDR1-targeted therapies for fibrosis. Future work should focus on expanding the evaluation of these and other DDR1 inhibitors in a broader range of fibrosis models to fully elucidate their therapeutic potential.

References

Ddr1-IN-6 and the Inhibition of Collagen Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrotic diseases and cancer. Its role in modulating collagen production and deposition makes it a compelling therapeutic target. This technical guide provides an in-depth overview of Ddr1-IN-6, a selective inhibitor of DDR1, and its impact on collagen synthesis. We will explore the underlying signaling pathways, present quantitative data on DDR1 inhibition, and provide detailed experimental protocols for assessing the effects of DDR1 inhibitors on collagen production.

Introduction to DDR1 and its Role in Collagen Homeostasis

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by direct binding to various types of collagen, a major component of the extracellular matrix (ECM).[1] This interaction triggers a signaling cascade that influences a wide range of cellular processes, including proliferation, migration, and ECM remodeling.[2] Dysregulation of DDR1 signaling is implicated in numerous pathological conditions characterized by excessive collagen deposition, such as fibrosis and cancer.[3][4]

Upon collagen binding, DDR1 undergoes slow and sustained autophosphorylation, initiating downstream signaling pathways that can either promote or inhibit collagen synthesis, depending on the cellular context.[2][5] In many fibrotic conditions, however, increased DDR1 expression and activity are associated with enhanced collagen production, contributing to the progression of the disease.[5][6] Therefore, the inhibition of DDR1 presents a promising therapeutic strategy to mitigate pathological collagen accumulation.

This compound: A Selective DDR1 Inhibitor

This compound is a potent and selective small molecule inhibitor of DDR1. It functions as an ATP-competitive inhibitor, binding to the kinase domain of DDR1 and preventing its autophosphorylation and subsequent downstream signaling.

Mechanism of Action

This compound exerts its inhibitory effect on collagen production by blocking the catalytic activity of DDR1. By preventing the phosphorylation of key tyrosine residues in the DDR1 intracellular domain, this compound effectively shuts down the signaling cascade that leads to the upregulation of collagen gene expression and protein synthesis.

Quantitative Data on DDR1 Inhibition

The efficacy of this compound and other DDR1 inhibitors has been quantified in various in vitro studies. The following tables summarize key quantitative data.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | DDR1 | 9.72 | - | Kinase Assay | [7] |

| This compound | Collagen Production | 13 | LX-2 (Human Hepatic Stellate Cells) | - | [7] |

| Compound 1 | DDR1 | 12.4 | - | Kinase Assay | [5] |

| Compound 1 | DDR2 | 18.6 | - | Kinase Assay | [5] |

| Ponatinib | DDR1 | 9 | - | Kinase Assay | [8] |

| Ponatinib | DDR2 | 9 | - | Kinase Assay | [8] |

Table 1: In vitro inhibitory activity of selected DDR1 inhibitors.

Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that ultimately regulate gene expression related to cell proliferation, migration, and ECM remodeling. Inhibition of DDR1 with molecules like this compound can disrupt these pro-fibrotic signaling cascades.

Collagen-Induced DDR1 Activation Pathway

References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Potent and Selective DDR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has emerged as a promising therapeutic target in oncology. Activated by collagen, DDR1 is implicated in numerous cellular processes that contribute to cancer progression, including proliferation, survival, migration, and invasion.[1] Small molecule inhibitors targeting the kinase activity of DDR1 have shown potential in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of potent and selective DDR1 inhibitors. Due to the limited public availability of specific data for a compound designated "Ddr1-IN-6," this guide will focus on well-characterized and potent DDR1 inhibitors, such as DDR1-IN-1, to provide a thorough understanding of the cytotoxic effects and the methodologies used for their evaluation.

The DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by DDR1 include the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are central to regulating cell proliferation, survival, and differentiation.[1]

Mechanism of Action of DDR1 Inhibitors

Potent and selective DDR1 inhibitors, such as DDR1-IN-1, are typically ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in pro-survival and proliferative signals, ultimately inducing cytotoxicity in cancer cells that are dependent on DDR1 signaling.

References

Target Validation of DDR1 in Oncology: An In-depth Technical Guide

A Note on Nomenclature: This guide focuses on the target validation of Discoidin Domain Receptor 1 (DDR1) in oncology. The initial request specified "Ddr1-IN-6," for which no specific public data could be found. It is highly probable that this was a typographical error. Therefore, this guide will provide data and protocols for well-characterized, selective DDR1 inhibitors such as DDR1-IN-1 and 7rh , which serve as exemplary tools for DDR1 target validation.

Audience: This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to DDR1 as an Oncology Target

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Unlike many other RTKs, DDR1 activation is characterized by slow but sustained phosphorylation.[3] Elevated expression of DDR1 has been observed in a wide array of human cancers, including but not limited to lung, breast, gastric, ovarian, and pancreatic cancers.[1][4] This overexpression is often correlated with poor prognosis, making DDR1 an attractive therapeutic target.[4]

DDR1 signaling plays a crucial role in various aspects of tumor progression, including cell proliferation, migration, invasion, and survival.[1][2] Furthermore, DDR1 is implicated in mediating chemoresistance and promoting an immunosuppressive tumor microenvironment, further highlighting its significance in oncology.[5] Inhibition of DDR1, therefore, presents a promising strategy to counteract tumor growth and metastasis.

Quantitative Data for DDR1 Inhibitors

The following tables summarize the in vitro potency of several key DDR1 inhibitors against DDR1 and other kinases, as well as their effects on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Bcr-Abl IC50 (nM) | c-Kit IC50 (nM) | Reference |

| DDR1-IN-1 | 105 | 413 | - | - | [6][7] |

| 7rh (DDR1-IN-2) | 6.8 | 101.4 | 355 | >10,000 | [4][8] |

| Imatinib | 41 | 71.6 | - | - | [9] |

| Ponatinib | 9.4 | 9.0 | - | - | [9] |

| Dasatinib | 1.35 | - | - | - | [10] |

| Nilotinib | 3.7 | - | - | - | [10] |

Table 2: Anti-proliferative Activity of 7rh in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.038 | [4] |

| NCI-H23 | Non-Small Cell Lung Cancer | 2.1 | [4] |

| A549 | Non-Small Cell Lung Cancer | 2.7 | [11] |

| NCI-H460 | Non-Small Cell Lung Cancer | 2.98 | [4] |

| CNE2 | Nasopharyngeal Carcinoma | 2.60 | [8] |

| HKI | Nasopharyngeal Carcinoma | 6.33 | [8] |

| HCT-116 | Colorectal Carcinoma | 4.0 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.4 | [8] |

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in Cancer

Upon binding to collagen in the tumor microenvironment, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to the pro-tumorigenic functions of DDR1. Key signaling nodes include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and invasion.[1][12]

Experimental Workflow for DDR1 Inhibitor Validation

A typical workflow for validating a novel DDR1 inhibitor involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and anti-cancer efficacy. This process begins with biochemical assays to determine direct inhibition of DDR1 kinase activity, followed by cell-based assays to confirm on-target effects and evaluate anti-proliferative activity. Finally, in vivo studies using xenograft models are conducted to assess the inhibitor's therapeutic potential in a physiological context.

Detailed Experimental Protocols

DDR1 Kinase Assay (Radiometric HotSpot™ Assay)

This protocol is adapted from a commercially available radiometric assay and is designed to measure the enzymatic activity of DDR1.

Materials:

-

Recombinant human DDR1 enzyme

-

Peptide substrate (e.g., KKKSRGDYMTMQIG)

-

[γ-33P]-ATP

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (e.g., DDR1-IN-1 or 7rh)

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, 20 µM peptide substrate, and the desired concentration of the test inhibitor.

-

Add the recombinant DDR1 enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]-ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[13]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP.[14][15]

Materials:

-

Cancer cell line of interest (e.g., NCI-H23)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of the DDR1 inhibitor (e.g., 7rh) for 72 hours. Include a DMSO-treated control group.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[16]

Western Blot Analysis for DDR1 Phosphorylation

This protocol describes the detection of total and phosphorylated DDR1 in cell lysates.

Materials:

-

Cancer cell line expressing DDR1 (e.g., T-47D)

-

Collagen Type I

-

DDR1 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-DDR1, anti-phospho-DDR1 (pY792)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with the DDR1 inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with 50 µg/mL Collagen Type I for 90 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.[5]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-DDR1, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[17][18]

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of a DDR1 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line (e.g., NCI-H23)

-

Matrigel or similar basement membrane matrix

-

DDR1 inhibitor (e.g., 7rh)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10^6 NCI-H23 cells mixed with Matrigel into the flank of each mouse.[19]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]

-

Administer the DDR1 inhibitor (e.g., 50 mg/kg 7rh, daily by oral gavage) and the vehicle control to the respective groups.[4]

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[20][21]

Conclusion

The validation of DDR1 as a therapeutic target in oncology is supported by a growing body of evidence demonstrating its critical role in tumor progression and the promising anti-cancer activity of its inhibitors. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to effectively evaluate novel DDR1-targeting agents. Through a systematic approach encompassing biochemical, cellular, and in vivo studies, the therapeutic potential of DDR1 inhibition can be thoroughly investigated, paving the way for new and effective cancer treatments.

References

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. DDR1 inhibitor 7rh| CAS 1429617-90-2 [dcchemicals.com]

- 12. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 15. ch.promega.com [ch.promega.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

Ddr1-IN-6: An In-Depth Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1] Its involvement in a multitude of cellular processes, including proliferation, migration, and extracellular matrix remodeling, has positioned it as a significant target in various pathological conditions, particularly in oncology and fibrosis.[1][2] Overexpression and aberrant activity of DDR1 have been linked to the progression of numerous cancers, including breast, lung, and pancreatic cancer, as well as contributing to fibrotic diseases.[3][4] Ddr1-IN-6 is a potent and selective small molecule inhibitor of DDR1, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of DDR1, with a focus on the implications of using this compound.

This compound: Potency and Selectivity

This compound has been identified as a highly selective inhibitor of the Discoidin Domain Receptor family, member 1 (DDR1).[5] Its inhibitory activity is characterized by low nanomolar potency against the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513).[5] The compound also exhibits significant anti-proliferative and anti-fibrotic effects in relevant cell-based assays.[5]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DDR1 Kinase Activity) | 9.72 nM | Biochemical Assay | [5] |

| IC50 (DDR1b Y513 Auto-phosphorylation) | 9.7 nM | Cell-Based Assay | [5] |

| IC50 (Collagen Production Inhibition) | 13 nM | Human Hepatic Stellate Cells (LX-2) | [5] |

| CC50 (Cytotoxicity) | 3 µM | Human Hepatic Stellate Cells (LX-2) | [5] |

| IC50 (Anti-proliferation, 3 days) | 5.7 µM | Primary Tumor Cells (PC-07-0024 PDX) | [5] |

| IC50 (Anti-proliferation, 6 days) | 2.65 µM | Primary Tumor Cells (PC-07-0024 PDX) | [5] |

| IC50 (Anti-proliferation, 3 & 6 days) | >30 µM | Primary Tumor Cells (LU-01-0523 PDX) | [5] |

Core Downstream Signaling Pathways of DDR1

The activation of DDR1 by collagen initiates a cascade of intracellular signaling events that drive various cellular responses. By potently inhibiting the kinase activity of DDR1, this compound is anticipated to modulate these critical downstream pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, growth, and proliferation. Upon collagen-mediated activation, DDR1 can stimulate the PI3K/AKT pathway.[3] This activation can, in some contexts, lead to therapeutic resistance. For instance, in non-small cell lung cancer (NSCLC), the DDR1/Akt/ERK/mTOR axis has been implicated in driving proliferation, invasion, and chemotherapy resistance.[2] Inhibition of DDR1 with compounds like this compound would be expected to attenuate this pro-survival signaling.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade downstream of DDR1 that regulates cell proliferation, differentiation, and migration.[6] In hepatocellular carcinoma cells, collagen I-induced activation of DDR1 leads to the recruitment of ARF6 and PSD4, which in turn activates the downstream ERK/MAPK signaling pathway, promoting cell migration and invasion.[2] Inhibition of DDR1 is therefore a viable strategy to block these pro-metastatic signals.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is critically involved in inflammation, immunity, and cell survival. DDR1 activation can lead to the stimulation of the NF-κB pathway.[3] This can have significant implications in the tumor microenvironment, including the regulation of immune responses.

Other Key Signaling Interactions

-

STAT3 Pathway: DDR1 can promote the activation of STAT3, a key transcription factor involved in cell proliferation and survival.

-

Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway, which is crucial for cell fate decisions and has been implicated in cancer development.

-

Regulation of Ferroptosis: Recent studies suggest a role for DDR1 in the regulation of ferroptosis, a form of programmed cell death, indicating another potential mechanism through which DDR1 inhibitors could exert their anti-tumor effects.[7]

-

Immune Evasion: DDR1 can contribute to an immunosuppressive tumor microenvironment by influencing immune cell infiltration and the expression of immune checkpoint molecules like PD-L1.[2]

Experimental Protocols

The following are representative protocols for assays relevant to the study of this compound and its effects on DDR1 signaling.

DDR1 Auto-phosphorylation Assay in Cells

This protocol is adapted from methods used to assess the inhibitory effects of small molecules on collagen-induced DDR1 phosphorylation.[8]

1. Cell Culture and Treatment:

- Plate U2OS cells (or other suitable cell line endogenously or exogenously expressing DDR1) in 6-well plates and grow to 80-90% confluency.

- Serum starve the cells overnight.

- Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

- Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes at 37°C.

2. Cell Lysis:

- Wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Western Blotting:

- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY792) overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.